molecular formula C16H24N6 B6317026 N,N,N',N'-Tetrakis(2-cyanoethyl)-1,4-diaminobutane CAS No. 120239-62-5

N,N,N',N'-Tetrakis(2-cyanoethyl)-1,4-diaminobutane

Cat. No. B6317026
CAS RN: 120239-62-5
M. Wt: 300.40 g/mol
InChI Key: SZHCRCQYMFGDFD-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetrakis(2-cyanoethyl)-1,4-diaminobutane is a tetra-functionalized diaminobutane compound with a wide range of applications in the scientific research field. It is a versatile and reliable reagent used in the synthesis of a variety of compounds and can be used in a variety of biochemical and physiological processes.

Scientific Research Applications

N,N,N',N'-Tetrakis(2-cyanoethyl)-1,4-diaminobutane is widely used in scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including peptides, polymers, and other organic molecules. It is also used as a catalyst in the synthesis of amines, and as a ligand in the coordination of metal ions. In addition, it is used in the synthesis of polymers, in the preparation of functionalized surfaces, and in the production of pharmaceuticals.

Mechanism of Action

N,N,N',N'-Tetrakis(2-cyanoethyl)-1,4-diaminobutane acts as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. When the compound is used in the synthesis of peptides, it acts as a catalyst, facilitating the formation of peptide bonds between amino acids. Additionally, it can be used as a ligand in the coordination of metal ions, which can be used in the synthesis of polymers.
Biochemical and Physiological Effects
N,N,N',N'-Tetrakis(2-cyanoethyl)-1,4-diaminobutane has a wide range of biochemical and physiological effects. It is capable of acting as a catalyst in the formation of peptide bonds between amino acids, and can be used to facilitate the synthesis of polymers. Additionally, it can be used to produce functionalized surfaces, and can be used in the synthesis of pharmaceuticals.

Advantages and Limitations for Lab Experiments

N,N,N',N'-Tetrakis(2-cyanoethyl)-1,4-diaminobutane has several advantages and limitations for lab experiments. One advantage is that it is a versatile and reliable reagent that can be used in a variety of biochemical and physiological processes. Additionally, it is relatively easy to synthesize, and can be purified by recrystallization or distillation. However, it is relatively expensive, and can be difficult to store and handle.

Future Directions

N,N,N',N'-Tetrakis(2-cyanoethyl)-1,4-diaminobutane has a wide range of potential future applications. It can be used to develop new peptide-based drugs, as well as new catalysts and ligands. Additionally, it can be used to synthesize functionalized surfaces, and to produce new polymers and pharmaceuticals. It can also be used in the development of new materials, such as nanomaterials and biomaterials. Finally, it can be used to develop new methods for the synthesis of organic molecules and the coordination of metal ions.

Synthesis Methods

N,N,N',N'-Tetrakis(2-cyanoethyl)-1,4-diaminobutane can be synthesized in a three-step process. First, the cyanoethyl chloride is reacted with 1,4-diaminobutane in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces the desired N,N,N',N'-Tetrakis(2-cyanoethyl)-1,4-diaminobutane compound. Second, the product is purified by recrystallization or distillation. Finally, the product is dried and stored in a cool, dry place.

properties

IUPAC Name

3-[4-[bis(2-cyanoethyl)amino]butyl-(2-cyanoethyl)amino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-6,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHCRCQYMFGDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN(CCC#N)CCC#N)CN(CCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801176298
Record name 3,3′,3′′,3′′′-(1,4-Butanediyldinitrilo)tetrakis[propanenitrile]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120239-62-5
Record name 3,3′,3′′,3′′′-(1,4-Butanediyldinitrilo)tetrakis[propanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120239-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(bis(2-cyanoethyl)amino)butane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120239625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3′,3′′,3′′′-(1,4-Butanediyldinitrilo)tetrakis[propanenitrile]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',3'',3'''-(butane-1,4-diyldinitrilo)tetrapropanenitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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